15S-HETrE is a 90-fold More Potent Inhibitor of LTB4 Formation than its Precursor DGLA
In a head-to-head comparison of 5-lipoxygenase (5-LO) pathway inhibition, 15S-HETrE is a significantly more potent inhibitor of Leukotriene B4 (LTB4) formation in human peripheral mononuclear leukocytes (HPML) than its metabolic precursor, dihomo-γ-linolenic acid (DGLA). 15S-HETrE demonstrated an IC50 value of 0.5 µM, which is 90-fold lower than the IC50 of 45.0 µM observed for DGLA under the same experimental conditions [1].
| Evidence Dimension | Inhibition of LTB4 formation (5-LO product) |
|---|---|
| Target Compound Data | IC50 = 0.5 µM |
| Comparator Or Baseline | DGLA (Dihomo-γ-linolenic acid), IC50 = 45.0 µM |
| Quantified Difference | 15S-HETrE is 90-fold more potent (IC50 ratio: 45.0 / 0.5 = 90) |
| Conditions | Human peripheral mononuclear leukocytes (HPML) stimulated with A23187 (5 µM), as measured by RP-HPLC and radioimmunoassay. |
Why This Matters
This direct, quantitative comparison demonstrates that the bioactivity of the 15S-HETrE metabolite is the primary driver of 5-LO pathway inhibition, not its precursor, making 15S-HETrE the essential compound for researchers studying this specific anti-inflammatory mechanism.
- [1] Iversen, L., Fogh, K., Bojesen, G., & Kragballe, K. (1992). Effect of dihomogammalinolenic acid and its 15-lipoxygenase metabolite on eicosanoid metabolism by human mononuclear leukocytes in vitro: selective inhibition of the 5-lipoxygenase pathway. Archives of Dermatological Research, 284(4), 222–226. doi:10.1007/BF00375798 View Source
